1-(3,5-Dichlorophenyl)hexan-1-one
Description
1-(3,5-Dichlorophenyl)hexan-1-one is an aromatic ketone characterized by a hexanone backbone substituted with a 3,5-dichlorophenyl group. The 3,5-dichloro substitution pattern on the phenyl ring is a critical feature, influencing electronic, steric, and lipophilic characteristics. Such compounds are often explored for their biological activities, including roles as differentiation-inducing factors (e.g., DIF-3 in Dictyostelium discoideum) . The absence of additional hydroxyl or methoxy substituents (as seen in related compounds) likely reduces polarity compared to more complex analogs .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-4-5-12(15)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMNNCAHYCUFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dichlorophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with hexan-1-ol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the use of Suzuki–Miyaura coupling, where 3,5-dichlorophenylboronic acid is coupled with hexan-1-one in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of 1-(3,5-Dichlorophenyl)hexan-1-one often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also include additional steps for purification and quality control to ensure the compound meets specific standards .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)hexan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylhexanones.
Scientific Research Applications
1-(3,5-Dichlorophenyl)hexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: In medicinal chemistry, 1-(3,5-Dichlorophenyl)hexan-1-one is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)hexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 1-(3,5-Dichlorophenyl)hexan-1-one, with key differences highlighted:
1-(3,4-Dichlorophenyl)hexan-1-one
- Structure : Positional isomer with chlorine substituents at 3,4-positions on the phenyl ring.
- Molecular Formula : C₁₂H₁₄Cl₂O (MW: 245.14) .
- Key Differences :
- The 3,4-dichloro substitution alters steric and electronic properties compared to 3,5-dichloro.
- May exhibit distinct reactivity in electrophilic substitution or biological interactions due to proximity of chlorine atoms.
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one (DIF-3)
- Structure : Features additional 2,6-dihydroxy and 4-methoxy groups on the phenyl ring.
- Molecular Formula : C₁₃H₁₆Cl₂O₄ (MW: 307.17) .
- Key Differences :
- Biological Significance : Demonstrates how substituent diversity expands functional roles in biological systems.
1-(3,4-Dihydroxyphenyl)hexan-1-one
- Structure : Replaces chlorine atoms with hydroxyl groups at 3,4-positions.
- Molecular Formula : C₁₂H₁₆O₃ (MW: 208.25) .
- Key Differences :
- Physical Properties : Crystalline structure stabilized by intermolecular hydrogen bonds, contrasting with the lipophilic nature of dichlorophenyl derivatives .
Table 1. Comparative Analysis of Structural and Functional Properties
*Inferred based on structural similarity to .
Research Findings and Implications
Hydroxy and methoxy groups (as in DIF-3) improve solubility and enable specific protein interactions, critical for differentiation signaling .
Structural Isomerism :
- 3,4-dichloro vs. 3,5-dichloro isomers exhibit distinct electronic profiles, impacting reactivity and binding affinities.
Biological Activity
1-(3,5-Dichlorophenyl)hexan-1-one is an organic compound characterized by a dichlorophenyl group attached to a hexanone structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides an overview of the biological activity of 1-(3,5-Dichlorophenyl)hexan-1-one, supported by data tables and relevant case studies.
- IUPAC Name : 1-(3,5-Dichlorophenyl)hexan-1-one
- Molecular Formula : C13H15Cl2O
- CAS Number : 594839-88-0
Synthesis
The synthesis of 1-(3,5-Dichlorophenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction, where a dichlorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method allows for the introduction of the carbonyl group while maintaining the integrity of the aromatic system.
Antimicrobial Properties
Research indicates that 1-(3,5-Dichlorophenyl)hexan-1-one exhibits significant antimicrobial activity. A study conducted on various derivatives showed that compounds with similar structures demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinedione containing dichlorophenyl moieties were evaluated for their antibacterial properties against Chlamydia and other pathogens, revealing moderate activity levels .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Chlamydia | MIC (μg/mL) |
|---|---|---|
| 1-(3,5-Dichlorophenyl)hexan-1-one | Moderate | 64 |
| 3-(3,5-Dichlorophenyl)-2-thiazolidinone | High | 16 |
| 3-(4-Chlorophenyl)-2-thiazolidinone | Low | >100 |
Anti-inflammatory Effects
The anti-inflammatory potential of 1-(3,5-Dichlorophenyl)hexan-1-one has been investigated through various in vitro assays. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that it may have therapeutic applications in inflammatory diseases .
Hepatotoxicity Assessment
A significant study assessed the hepatotoxic effects of compounds structurally related to 1-(3,5-Dichlorophenyl)hexan-1-one. The study involved administering different doses to male Fischer 344 rats and measuring serum alanine aminotransferase (ALT) levels as indicators of liver damage. The results indicated that certain derivatives exhibited hepatotoxicity dependent on dose and gender, highlighting the importance of structural modifications in determining toxicity profiles .
Table 2: Hepatotoxicity Data from Case Study
| Compound Name | Dose (mmol/kg) | ALT Levels (Sigma-Frankel Units/ml) |
|---|---|---|
| DPMT | 0.6 | 298.6 ± 176.1 |
| PTZD | 1.0 | 1196.2 ± 133.6 |
| Control | - | 36.0 ± 11.3 |
The mechanism by which 1-(3,5-Dichlorophenyl)hexan-1-one exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the dichlorinated aromatic ring may participate in π-π interactions, enhancing binding affinity to various receptors and enzymes involved in inflammatory and infectious processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
